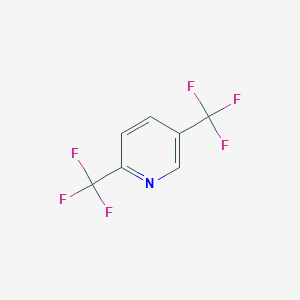

2,5-Bis(trifluoromethyl)pyridine

Descripción general

Descripción

2,5-Bis(trifluoromethyl)pyridine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring at the 2 and 5 positions. This compound is known for its unique physicochemical properties, which are largely attributed to the electron-withdrawing nature of the trifluoromethyl groups. These properties make it a valuable intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other industrial chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the direct fluorination of 2,5-dichloromethylpyridine using a fluorinating agent such as sulfur tetrafluoride. Another approach involves the use of trifluoromethylation reagents like trifluoromethyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorination techniques and catalysts to ensure efficient conversion of starting materials to the desired product .

Análisis De Reacciones Químicas

Reductive Homocoupling Reactions

2,5-Bis(trifluoromethyl)pyridine derivatives can be synthesized via palladium-catalyzed reductive homocoupling of 2-bromo-5-(trifluoromethyl)pyridine. Key findings include:

Reaction Conditions

-

Catalyst: Palladium acetate (1–15 mol%)

-

Solvent: Cyrene™ (bio-renewable) with γ-valerolactone (GVL) co-solvent

-

Base: Potassium carbonate

-

Temperature: 50–80°C

Performance Data

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 15 | 50 | 8 | 95 |

| 1 | 80 | 10 | 97 |

The addition of tetrabutylammonium iodide (TBAI) accelerates the reaction by facilitating halogen exchange (Br → I) .

Suzuki-Miyaura Cross-Coupling

2-Chloro-5-(trifluoromethyl)pyridine undergoes palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives. A representative example:

Reaction Protocol

-

Substrate: 2-Chloro-5-(trifluoromethyl)pyridine

-

Boronic Acid: 3-Methoxyphenylboronic acid

-

Catalyst: Pd/dba/DavePhos system

-

Base: Sodium tert-butoxide

-

Solvent: 1,4-Dioxane

Outcome

Vapor-Phase Chlorofluorination

Industrial-scale synthesis of this compound derivatives involves sequential chlorination and fluorination of picolines in a vapor-phase reactor:

Process Overview

-

Fluidized-Bed Phase : 3-Picoline reacts with Cl₂ and HF at 335°C to form 3-(trifluoromethyl)pyridine (3-TF).

-

Empty Phase : Further chlorination at 380°C yields 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the major product.

Yield Data

| Substrate | Product | Yield (GC PA%) |

|---|---|---|

| 3-Picoline | 2,5-CTF | 64.1 |

| 2,4-Lutidine | Chloro-bis(trifluoromethyl)pyridine | 78.8 |

This method enables large-scale production of intermediates for herbicides like fluazifop .

Nucleophilic Amination

The chlorine atom in 2,5-CTF is susceptible to nucleophilic displacement. For example:

Reaction with Amines

-

Substrate: 2-Chloro-5-(trifluoromethyl)pyridine

-

Nucleophile: Primary/secondary amines

-

Conditions: Pd/Xantphos catalyst, 100–120°C

-

Product: 2-Amino-5-(trifluoromethyl)pyridine derivatives

Applications

Cyclocondensation Reactions

This compound derivatives participate in cyclocondensation with trifluoromethyl ketones or esters to form heterocycles. For example:

Building Blocks Used

-

Ethyl 2,2,2-trifluoroacetate

-

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

Outcome

Key Reaction Comparison

| Reaction Type | Reagents/Conditions | Major Products | Application |

|---|---|---|---|

| Homocoupling | Pd(OAc)₂, TBAI, GVL | Bipyridines | Ligand synthesis |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | Biaryls | Pharmaceutical intermediates |

| Chlorofluorination | Cl₂, HF, 335–380°C | 2,5-CTF, 2,3,5-DCTF | Agrochemical synthesis |

| Nucleophilic Amination | Amines, Pd/Xantphos | 2-Amino derivatives | Fungicide development |

Aplicaciones Científicas De Investigación

Chemistry

2,5-Bis(trifluoromethyl)pyridine is widely used as an intermediate in the synthesis of complex organic molecules. Its derivatives are crucial in developing new agrochemicals and pharmaceuticals. The compound's unique electronic structure allows for selective reactions that are beneficial in creating targeted compounds .

Biology

Research into the biological activities of this compound derivatives has revealed potential antimicrobial and anticancer properties. These derivatives interact with various biological targets, including enzymes involved in metabolic pathways. For instance, they have shown efficacy against specific cancer cell lines by modulating cell signaling pathways like MAPK/ERK .

Medicine

In the pharmaceutical industry, this compound serves as a key intermediate in synthesizing several drugs. Notably:

- Tipranavir : An anti-HIV drug that utilizes this compound as a building block.

- Fluazinam : A fungicide derived from trifluoromethylpyridine compounds that demonstrates superior efficacy compared to traditional fungicides .

Industry

The compound is also employed in producing specialty chemicals and materials such as polymers and coatings. Its ability to form stable complexes with metals makes it valuable in creating metal-organic frameworks and supramolecular structures for various industrial applications .

Case Study 1: Agrochemical Development

The development of fluazinam highlights the application of this compound in agrochemicals. This compound was synthesized using trifluoromethylpyridine derivatives which demonstrated enhanced fungicidal activity against various pathogens while being less toxic to non-target organisms .

Case Study 2: Pharmaceutical Innovations

Tipranavir's synthesis showcases the medicinal application of this compound. The integration of this compound into its structure has been pivotal for enhancing its efficacy against HIV by inhibiting the protease enzyme effectively .

Mecanismo De Acción

The mechanism of action of 2,5-Bis(trifluoromethyl)pyridine is primarily influenced by the electron-withdrawing trifluoromethyl groups. These groups enhance the compound’s reactivity by making the pyridine ring more electrophilic. This increased electrophilicity facilitates various chemical reactions, including nucleophilic substitution and electrophilic addition. The compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to their biological effects .

Comparación Con Compuestos Similares

2,3,5-Trifluoromethylpyridine: Contains three trifluoromethyl groups, offering different reactivity and applications.

2,4-Bis(trifluoromethyl)pyridine: Similar structure but with trifluoromethyl groups at different positions, affecting its chemical properties and reactivity.

Uniqueness: 2,5-Bis(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its reactivity and applications. The 2 and 5 positions on the pyridine ring create a distinct electronic environment, making this compound particularly valuable in certain synthetic and industrial processes .

Actividad Biológica

2,5-Bis(trifluoromethyl)pyridine (C7H3F6N) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by two trifluoromethyl groups at the 2 and 5 positions of the pyridine ring. This unique substitution pattern enhances its lipophilicity and metabolic stability, allowing for effective interactions with biological membranes and enzymes. The molecular formula is C7H4F6N2 when considering derivatives like 2,5-bis(trifluoromethyl)pyridin-3-ylamine.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Research indicates that it exhibits moderate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of trifluoromethyl groups significantly contributes to its biological efficacy.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 64 μg/mL |

| S. aureus | 32 μg/mL |

| Bacillus subtilis | 16 μg/mL |

These findings suggest that the compound can serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 17.8 |

| HePG2 | 12.4 |

| A549 | 22.4 |

The compound's mechanism of action involves down-regulating key oncogenes such as EGFR and KRAS, which are critical in tumorigenesis . Additionally, studies have indicated that modifications to the trifluoromethyl group can enhance its anticancer activity by affecting the compound's interaction with cellular pathways.

The biological activity of this compound is attributed to several factors:

- Enhanced Lipophilicity : The trifluoromethyl groups increase the compound's ability to penetrate lipid membranes.

- Hydrogen Bonding : The amine group can form hydrogen bonds with target proteins, influencing their function and activity.

- Targeting Specific Pathways : It has been shown to interact with pathways involved in cancer cell proliferation and survival, making it a candidate for further drug development.

Case Studies

- Antichlamydial Activity : A study reported that derivatives of this compound exhibited selective inhibition against Chlamydia species by targeting glucose-6-phosphate pathways, demonstrating its potential as a scaffold for developing new antimicrobials against intracellular pathogens .

- Combination Therapy Potential : In combination with other agents, this compound showed synergistic effects in reducing tumor growth in preclinical models, suggesting its utility in polypharmacy approaches for cancer treatment .

Propiedades

IUPAC Name |

2,5-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6N/c8-6(9,10)4-1-2-5(14-3-4)7(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVOBLWLJDHPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555999 | |

| Record name | 2,5-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20857-44-7 | |

| Record name | 2,5-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.